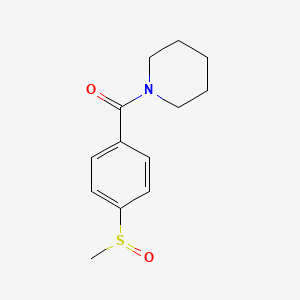
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
作用機序
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs. By blocking the mu-opioid receptor, this compound prevents the activation of downstream signaling pathways that are involved in the modulation of pain and reward pathways in the brain. This mechanism of action is similar to that of naloxone, a commonly used medication for the treatment of opioid overdose.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include the blockade of opioid-induced analgesia, the reduction of opioid self-administration, and the reversal of opioid-induced respiratory depression. Additionally, this compound has been shown to have no effect on the cardiovascular system or on gastrointestinal motility, which are common side effects of opioid drugs.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is that it is a selective antagonist of the mu-opioid receptor, which allows for more specific targeting of this receptor compared to other opioid antagonists. Additionally, this compound has been shown to be effective in blocking the rewarding effects of opioids, which may be useful in studying the mechanisms of addiction and relapse. However, one limitation of using this compound is that it has a relatively short half-life in vivo, which may make it less suitable for long-term studies.
将来の方向性
There are several future directions for the study of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists based on the structure of this compound. Additionally, there is interest in the use of this compound as a tool for studying the role of the mu-opioid receptor in addiction and relapse. Finally, there is potential for the use of this compound as a therapeutic agent for the treatment of opioid addiction and overdose in humans.
合成法
The synthesis method of N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps. First, 1,3,5-trimethylpyrazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to form the cyclopropylamide intermediate. Finally, the intermediate is reacted with acetic anhydride to form this compound.
科学的研究の応用
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied in animal models as a potential therapeutic agent for the treatment of opioid addiction and overdose. This compound has been shown to block the rewarding effects of opioids, which may reduce the likelihood of addiction and relapse. Additionally, this compound has been shown to reverse the respiratory depression associated with opioid overdose, which may be life-saving in emergency situations.
特性
IUPAC Name |
N-cyclopropyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-10(8(2)14(3)13-7)6-11(15)12-9-4-5-9/h9H,4-6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLULOHKSCZZRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)






![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)



![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)
